tert-Butyl cis-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate
Description
tert-Butyl cis-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate (CAS: 2135785-61-2) is a spirocyclic compound featuring a bicyclic framework with fused oxa (oxygen-containing) and aza (nitrogen-containing) rings. Its molecular formula is C₁₁H₁₇NO₄, with a molecular weight of 227.26 g/mol . The compound adopts a cis configuration at the spiro junction, which influences its stereochemical reactivity and intermolecular interactions. Key physical properties include a predicted boiling point of 401.7±45.0°C and density of 1.20±0.1 g/cm³, alongside a pKa of 11.94±0.40, indicative of moderate basicity . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for constructing spirocyclic scaffolds in drug discovery .
Properties
Molecular Formula |
C11H17NO4 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
tert-butyl 6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-8(13)7-4-11(5-7)6-15-9(14)12-11/h7H,4-6H2,1-3H3,(H,12,14) |
InChI Key |
GERVMNQPASNLGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2(C1)COC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structural Features
| Property | Description |
|---|---|
| Chemical Name | tert-Butyl cis-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate |
| CAS Number | 2135785-61-2 |
| Molecular Formula | C11H17NO4 |
| Molecular Weight | 227.26 g/mol |
| Structural Features | Spirocyclic azaspiro and oxaspiro rings; tert-butyl ester; ketone at position 6 |
| Synonyms | cis-tert-butyl 6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate |
The compound features a spiro-fused bicyclic system where a nitrogen and an oxygen atom are part of the ring system, contributing to its unique chemical reactivity and biological properties.
Preparation Methods Analysis
Key Synthetic Steps
Starting Materials and Intermediates
- Aminocyclobutanes or related cyclobutane derivatives serve as key starting materials for building the azaspiro ring.
- Protected amino alcohols or hydroxy-substituted cyclobutanes are used to introduce the oxygen atom and facilitate ring closure.
Spirocyclization
- The spiro ring system is formed via intramolecular cyclization reactions involving nucleophilic attack by nitrogen or oxygen atoms on activated carbon centers.
- Conditions typically involve mild bases or acid catalysts to promote ring closure without racemization.
Introduction of the tert-Butyl Ester Group
- The tert-butyl ester is introduced through esterification reactions using tert-butyl chloroformate or tert-butanol in the presence of coupling agents or bases.
- Protection of the amine as a Boc (tert-butoxycarbonyl) group is common to facilitate selective esterification and improve compound stability.
Oxidation to Ketone
Representative Synthetic Procedure (Patent Example)
- Starting with tert-butyl (1s,3s)-3-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate, the compound undergoes intramolecular cyclization under mild base conditions.
- The reaction mixture is maintained at low temperature (0 °C) to favor the cis-isomer formation.
- Subsequent oxidation steps yield the 6-oxo functionality.
- Purification is achieved by standard chromatographic methods, affording the target compound with high stereochemical purity.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1. Starting material | Aminocyclobutane derivatives | Scaffold for azaspiro ring | Stereochemistry critical |
| 2. Protection | Boc anhydride or tert-butyl chloroformate | Protect amine and install ester | Enhances stability and solubility |
| 3. Spirocyclization | Mild base (e.g., triethylamine), 0 °C | Ring closure | Controls cis-isomer formation |
| 4. Oxidation | PCC or Dess-Martin periodinane | Ketone formation | Selective oxidation required |
| 5. Purification | Chromatography (silica gel) | Isolate pure compound | High stereochemical purity |
Additional Considerations
Stereochemical Control
Scalability and Yield
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2S,4S)-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (2S,4S)-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure provides unique three-dimensional profiles that are valuable in drug discovery .
Biology and Medicine: Its unique structure allows for the exploration of new chemical spaces, which can lead to the discovery of novel therapeutic agents .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl (2S,4S)-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on target molecules, thereby modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1408075-90-0)
tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1263132-31-5)
- Molecular Formula: C₁₁H₁₇NO₄
tert-Butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 2225144-48-7)
- Molecular Formula: C₁₂H₁₈ClNO₆S
- Key Differences : Features a chlorosulfonylmethyl substituent, enhancing electrophilic reactivity for further derivatization .
Physical and Chemical Properties
Notes:
Biological Activity
Introduction
tert-Butyl cis-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉N₁O₄ |
| Molecular Weight | 227.28 g/mol |
| CAS Number | 2305251-53-8 |
| Purity | ≥ 97% |
| Melting Point | 56 - 58 °C |
Research indicates that this compound may act as a modulator for various biological pathways. Its structure suggests potential interactions with enzymes and receptors involved in metabolic processes. Notably, it has been studied for its role as a monoacylglycerol lipase (MAGL) modulator, which is significant in the regulation of endocannabinoid signaling pathways .
Pharmacological Effects
- Anti-inflammatory Activity : Preliminary studies suggest that this compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Analgesic Effects : The modulation of pain pathways may be influenced by this compound, indicating its potential use in pain management therapies.
- Cytotoxicity : Some investigations have reported cytotoxic effects against certain cancer cell lines, suggesting that it may have applications in oncology.
Case Studies
- Study on MAGL Modulation : A study demonstrated that this compound effectively modulated MAGL activity in vitro, leading to increased levels of endocannabinoids, which are known to have analgesic and anti-inflammatory effects .
- Synthesis and Biological Testing : In a research article detailing the synthesis of azaspiro compounds, the biological activity of tert-butyl cis-6-oxo derivatives was tested against various cell lines, showing promising results in terms of anticancer activity .
Synthesis Methods
The synthesis of this compound typically involves multi-step chemical reactions that create the spirocyclic structure. Common methods include:
- Cyclization Reactions : Utilizing cyclopentane derivatives to form the spiro framework.
- Functional Group Modifications : Introducing carboxylate groups through esterification processes.
These methods have been optimized to yield high purity and efficiency in producing the desired compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
